molecular formula C24H33N5O2S B10801905 8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B10801905
M. Wt: 455.6 g/mol
InChI Key: CVGYBYVAZWGVQN-UHFFFAOYSA-N
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Description

WAY-324075 is a chemical compound with the molecular formula C₁₉H₂₇N₅O₂S. It is known for its unique structure, which includes a pyrano-pyrido-thieno-pyrimidine core.

Preparation Methods

The synthesis of WAY-324075 involves multiple steps, starting with the preparation of the pyrano-pyrido-thieno-pyrimidine core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-324075 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

WAY-324075 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: WAY-324075 is investigated for its potential use in treating various diseases due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-324075 involves its interaction with specific molecular targets. It binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Properties

Molecular Formula

C24H33N5O2S

Molecular Weight

455.6 g/mol

IUPAC Name

8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C24H33N5O2S/c1-4-5-6-18-17-14-31-24(2,3)13-16(17)19-20-21(32-23(19)28-18)22(27-15-26-20)25-7-8-29-9-11-30-12-10-29/h15H,4-14H2,1-3H3,(H,25,26,27)

InChI Key

CVGYBYVAZWGVQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)NCCN5CCOCC5

Origin of Product

United States

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